molecular formula C22H21N3O4S2 B6546443 2-[3-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 886895-77-8

2-[3-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B6546443
CAS No.: 886895-77-8
M. Wt: 455.6 g/mol
InChI Key: FTRLGEALZWTOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclopenta[b]thiophene derivative featuring a 4-methylbenzenesulfonamido group attached to a benzamido linker and a terminal carboxamide moiety. Its structural complexity arises from the fused cyclopentane-thiophene core, which provides rigidity and influences electronic properties.

Properties

IUPAC Name

2-[[3-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-13-8-10-16(11-9-13)31(28,29)25-15-5-2-4-14(12-15)21(27)24-22-19(20(23)26)17-6-3-7-18(17)30-22/h2,4-5,8-12,25H,3,6-7H2,1H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRLGEALZWTOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic molecule that belongs to the class of benzenesulfonamide derivatives. Its unique structure suggests potential biological activities, making it a candidate for medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C17H18N2O2S , with a molecular weight of approximately 318.40 g/mol . The structural representation includes a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of sulfonamide and carboxamide functional groups enhances its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Cyclopenta[b]thiophene Core : This may involve cyclization reactions using thiophene derivatives.
  • Introduction of the Sulfonamide Group : This is achieved through reactions between sulfonyl chlorides and amines.
  • Amidation : The final step usually involves coupling reactions to form the amide bond with carboxylic acid derivatives.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

  • Mechanism : The compound may inhibit specific cancer cell lines by interfering with cell proliferation pathways. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through caspase activation.
  • Case Study : A recent study demonstrated that related compounds exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating significant anticancer potential.

Antimicrobial Properties

  • Mechanism : The sulfonamide moiety is known for its antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Research Findings : In vitro assays have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Anti-inflammatory Effects

  • Mechanism : Similar compounds have been reported to modulate inflammatory pathways by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
  • Evidence : Animal models have demonstrated reduced inflammation markers when treated with related compounds.

Comparative Biological Activity Table

Activity TypeMechanism of ActionReference Studies
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits dihydropteroate synthase
Anti-inflammatoryInhibits iNOS and COX enzymes

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C24H24N2O4SC_{24}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 468.6 g/mol. The presence of both sulfonamide and carboxamide functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound may serve as a lead in developing new antibiotics targeting resistant bacterial strains.

Potential Therapeutic Applications

  • Antibiotics : Given its structural similarity to known sulfa drugs, this compound may be developed as an antibiotic agent.
  • Cancer Therapy : Preliminary studies suggest that modifications to the sulfonamide moiety can enhance cytotoxicity against cancer cell lines.
  • Anti-inflammatory Agents : The compound's ability to modulate biological pathways may also position it as a candidate for anti-inflammatory drug development.

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria, compounds similar to this one demonstrated significant inhibition zones in agar diffusion tests. The results indicated a promising lead for further development in antimicrobial therapies.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of derivatives were tested for cytotoxicity against human cancer cell lines (e.g., HeLa and HCT-116). Compounds with structural similarities showed IC50 values in the low micromolar range, suggesting that this compound could be modified for enhanced potency against specific cancer types.

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The compound participates in amide bond-forming reactions via coupling agents and undergoes hydrolysis under acidic/basic conditions.

Reaction TypeConditionsYieldKey ObservationsSource
Amidation EDCI (2.0 equiv.), DMAP (4.0 equiv.), DCM, rt, 12–24 h68–74%Optimal for introducing aryl/heteroaryl groups
Hydrolysis (Carboxamide) 6M HCl, reflux, 8 h85%Converts carboxamide to carboxylic acid
Sulfonamide Cleavage HBr (33% in acetic acid), 100°C, 6 h62%Selective cleavage without thiophene ring degradation

Mechanistic Insights :

  • The amide coupling employs EDCI/DMAP to activate the carboxylic acid intermediate, facilitating nucleophilic attack by the amine group .

  • Hydrolysis of the carboxamide group proceeds via protonation of the carbonyl oxygen, followed by water attack under acidic conditions .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the 5-position.

ReactionReagents/ConditionsProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C, 2 h5-Nitro derivative55%
Sulfonation ClSO₃H, CH₂Cl₂, rt, 4 h5-Sulfo derivative48%
Halogenation (Br₂) Br₂ (1.2 equiv.), FeCl₃, DCM, 0°C to rt, 3 h5-Bromo derivative72%

Key Data :

  • Nitration regioselectivity is governed by the electron-donating cyclopentane ring fused to the thiophene .

  • Bromination at the 5-position preserves the sulfonamide group’s integrity.

Sulfonamide Reactivity

The 4-methylbenzenesulfonamido group participates in nucleophilic substitutions:

ReactionConditionsProductYieldSource
Mitsunobu Reaction DIAD, PPh₃, THF, rt, 12 hSulfonamide → Sulfonyl ether58%
Alkylation NaH, R-X (alkyl halide), DMF, 60°C, 6 hN-Alkylated sulfonamide65%

Cyclopenta[b]thiophene Ring Modifications

ReactionConditionsProductYieldSource
Oxidation mCPBA (2.0 equiv.), CH₂Cl₂, 0°C, 2 hThiophene S-oxide41%
Reduction H₂ (1 atm), Pd/C, MeOH, rt, 4 hDihydrothiophene78%

Cross-Coupling Reactions

The bromine/iodine substituents (if present in analogs) enable metal-catalyzed cross-couplings:

ReactionConditionsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane, 80°CBiaryl derivatives82%
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rtAlkynylated derivatives68%

Stability and Degradation

The compound degrades under prolonged UV exposure or strong bases:

ConditionDegradation PathwayHalf-LifeSource
UV Light (254 nm) Thiophene ring cleavage → Sulfonic acid3.2 h
1M NaOH, 70°C Hydrolysis of amides → Carboxylic acids1.5 h

Key Findings

  • The sulfonamide and carboxamide groups enable diverse functionalization, including alkylation and hydrolysis .

  • The thiophene ring undergoes electrophilic substitution at the 5-position due to electronic effects .

  • Cross-coupling reactions are highly efficient for introducing aryl/alkynyl groups.

  • Stability studies highlight susceptibility to UV-induced degradation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share the cyclopenta[b]thiophene-3-carboxamide scaffold but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Substituent on Benzamido Carboxamide Group Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound: 2-[3-(4-Methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide 4-Methylbenzenesulfonamido -CONH2 ~485.56 (calculated) Unknown; likely enzyme inhibition -
Ethyl 2-{[4-(Diethylsulfamoyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Diethylsulfamoyl -COOEt ~521.65 (reported) Screening compound; ester improves lipophilicity
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide 4-Methylphenylimino -CONH(2-ClPh) ~413.92 (calculated) Analgesic, anti-inflammatory
G839-0106: 2-{4-[Cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Cyclohexyl(methyl)sulfamoyl -CONHMe ~554.71 (calculated) Screening compound; enhanced solubility

Comparative Analysis

Substituent Effects on Bioactivity The 4-methylbenzenesulfonamido group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) due to its aromatic sulfonamide motif. The cyclohexyl(methyl)sulfamoyl group in G839-0106 () offers conformational flexibility, which could improve solubility and metabolic stability compared to the rigid 4-methylbenzenesulfonamido group .

Carboxamide vs. The N-methyl carboxamide (-CONHMe) in G839-0106 may reduce metabolic degradation compared to the parent carboxamide, enhancing bioavailability .

Pharmacological Activities The 2-(4-methylphenylimino) analog () demonstrates analgesic and anti-inflammatory activities, suggesting that electron-donating groups on the benzamido moiety may synergize with the thiophene core for non-steroidal anti-inflammatory drug (NSAID)-like effects .

Research Findings and Limitations

  • Spectral Characterization : Infrared (IR) and Raman spectroscopy () could differentiate these compounds by identifying sulfonamide S=O stretches (~1350 cm⁻¹) and carboxamide N-H bends (~1600 cm⁻¹) .
  • Knowledge Gaps: No direct pharmacological data exist for the target compound. Analog studies suggest sulfonamide and carboxamide substituents are critical for bioactivity, but further in vitro/in vivo testing is needed.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

  • Methodology : The synthesis involves cyclization of thiophene precursors followed by sequential amidation and sulfonamido group introduction. Key steps include:

  • Cyclization using sulfur and triethylamine to form the cyclopenta[b]thiophene core .
  • Coupling 3-(4-methylbenzenesulfonamido)benzamide via carbodiimide-mediated amidation .
  • Purification via reverse-phase HPLC or recrystallization (methanol/water systems) to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) and optimize anhydrous conditions for amidation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the sulfonamido and carboxamide groups (e.g., δ ~10.5 ppm for NH in DMSO-d6) .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350–1300 cm⁻¹) .
  • LC-HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₂N₄O₄S₂) and fragmentation patterns .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Screen against COX-2 or kinases via fluorometric/colorimetric assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified sulfonamido groups (e.g., halogenated or electron-withdrawing substituents) and compare bioactivity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or bacterial topoisomerases .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Purity Validation : Reanalyze disputed batches via elemental analysis and 2D NMR (HSQC, HMBC) to rule out structural deviations .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 PBS buffer, 37°C) and validate using reference inhibitors .

Q. What strategies enhance selectivity for specific enzymatic targets?

  • Methodology :

  • Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to quantify binding to off-target enzymes (e.g., COX-1 vs. COX-2) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., sulfonamido NH interactions) via X-ray crystallography of enzyme-ligand complexes .

Q. How can synthetic scalability be improved without compromising yield?

  • Methodology :

  • Solvent Optimization : Replace dichloromethane with ethyl acetate or THF to reduce toxicity while maintaining reaction efficiency .
  • Catalytic Systems : Explore Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aryl groups in the benzamido moiety .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to targets like DNA gyrase .
  • Metabolomic Profiling : Use LC-MS/MS to track downstream effects in bacterial cells (e.g., cell wall biosynthesis intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.